

Application Notes: Synthesis and Utility of 2-amino-5-chlorobenzonitrile

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Compound of Interest

Compound Name: 5-Chloro-2-nitrobenzonitrile

Cat. No.: B146362

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Introduction

2-amino-5-chlorobenzonitrile is a crucial chemical intermediate widely utilized in the pharmaceutical, pesticide, and dye industries.^[1] Its structural features make it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. In the realm of drug development, it serves as a key precursor for pharmacologically significant compounds, including neuroleptics, sedatives, tranquilizers, and muscle relaxants.^[1] Notably, it is used in the synthesis of several benzodiazepine derivatives such as loflazepate, chlorazepate, tetrazepam, and clomazepam.^[1] Beyond pharmaceuticals, this compound is also employed in the creation of protective coatings, molding resins, antioxidants, and optical brighteners.^[1]

Physicochemical Properties

Property	Value	Reference
CAS Number	5922-60-1	[2]
Molecular Formula	C ₇ H ₅ ClN ₂	[3]
Molecular Weight	152.58 g/mol	[2]
Melting Point	96-99 °C	[2][4]
Boiling Point	132-135 °C (at 0.5 mmHg)	[2][4]
Appearance	Pale yellow to cream powder	[5]

Safety and Handling

2-amino-5-chlorobenzonitrile is classified as hazardous. It is harmful if swallowed, in contact with skin, or inhaled. It is known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[2][6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask (e.g., N95), must be worn when handling this chemical.[2] All procedures should be conducted in a well-ventilated fume hood. Store the compound in a cool, dry, and well-ventilated area away from strong oxidizing agents.[6]

Experimental Protocol: Four-Step Synthesis from Anthranilic Acid

This protocol details a laboratory-scale synthesis of 2-amino-5-chlorobenzonitrile from anthranilic acid. The route involves four main steps: chlorination, acid chloride formation, amidation, and dehydration.[1]

Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)
Anthranilic Acid	C ₇ H ₇ NO ₂	137.14
Sulphuryl Chloride	SO ₂ Cl ₂	134.97
Thionyl Chloride	SOCl ₂	118.97
Liquor Ammonia (25%)	NH ₄ OH	35.04
Phosphorus Pentoxide	P ₂ O ₅	141.94
Solvents (e.g., appropriate inert solvent)	-	-

Step 1: Synthesis of 5-chloroanthranilic acid

This step involves the electrophilic aromatic substitution (chlorination) of anthranilic acid.

Procedure:

- In a suitable reaction vessel placed in a fume hood, dissolve anthranilic acid in an appropriate inert solvent.
- Cool the solution in an ice bath.
- Slowly add sulphuryl chloride dropwise to the cooled solution while maintaining vigorous stirring. The temperature should be carefully controlled.
- After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC).
- Upon completion, quench the reaction by carefully adding it to ice water.
- Filter the resulting precipitate, wash it thoroughly with cold water, and dry it to obtain 5-chloroanthranilic acid.

Step 2: Synthesis of 2-amino-5-chlorobenzoyl chloride

The carboxylic acid group of 5-chloroanthranilic acid is converted to an acid chloride.

Procedure:

- Place the dried 5-chloroanthranilic acid into a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas).
- Add an excess of thionyl chloride to the flask.
- Gently heat the mixture to reflux. The reaction progress can be observed by the cessation of gas evolution.
- After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
- The crude 2-amino-5-chlorobenzoyl chloride residue is used directly in the next step.

Step 3: Synthesis of 2-amino-5-chlorobenzamide

The acid chloride is converted to a primary amide via reaction with ammonia.

Procedure:

- In a separate flask, cool 10 mL of 25% liquor ammonia in an ice bath to 0°C.^[1]
- Slowly add the crude 2-amino-5-chlorobenzoyl chloride (e.g., 1 g, ~5 mmol) in small portions to the cold, stirred ammonia solution.^[1]
- Continue to shake or stir the flask frequently in the ice bath for approximately 30 minutes.^[1]
- Filter the resulting precipitate.^[1]
- Wash the collected solid with cold water and dry it thoroughly to yield 2-amino-5-chlorobenzamide.^[1]

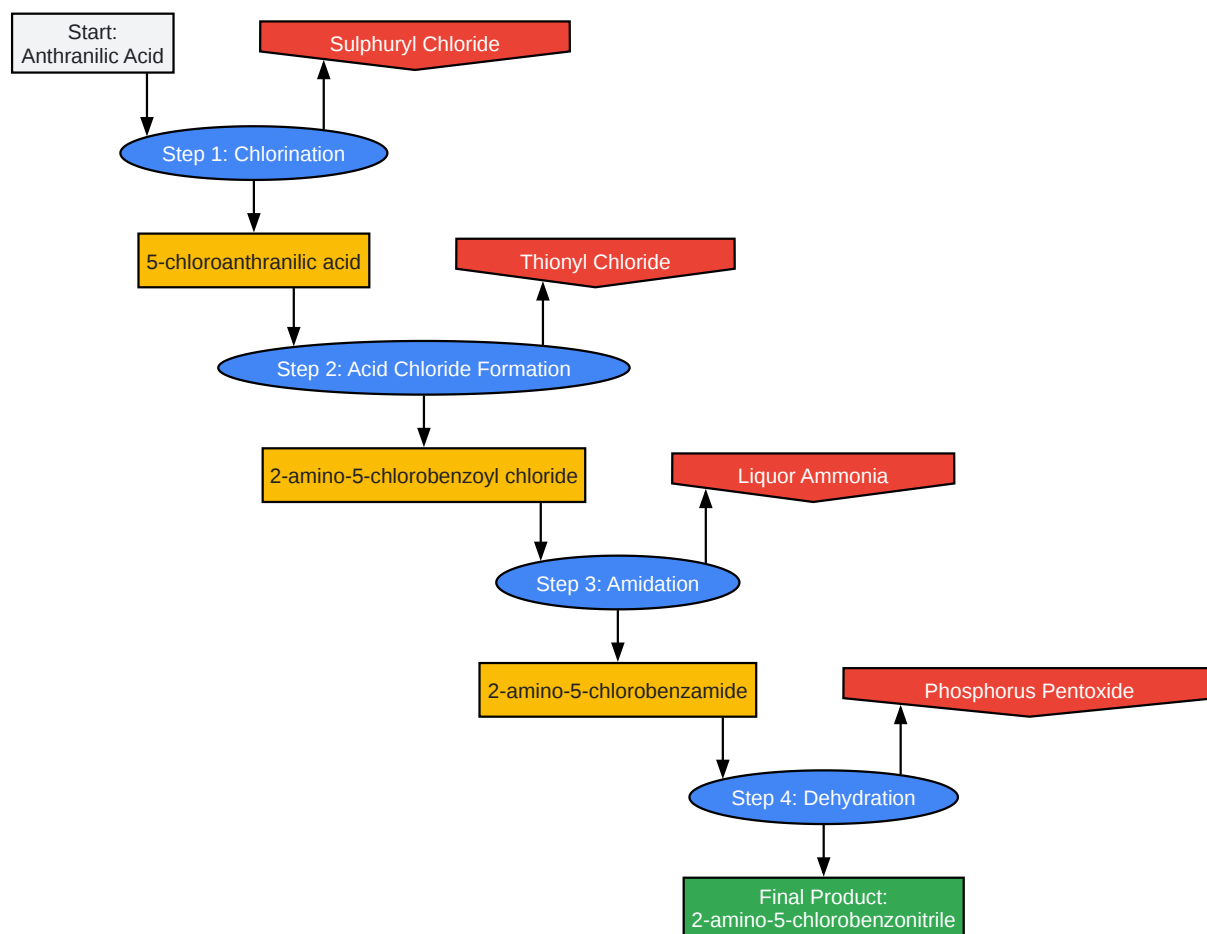
Step 4: Synthesis of 2-amino-5-chlorobenzonitrile

The final step is the dehydration of the amide to form the nitrile.

Procedure:

- In a dry round-bottom flask, combine 2-amino-5-chlorobenzamide (e.g., 1 g, ~6 mmol) and phosphorus pentoxide (e.g., 2 g, ~14 mmol).^[1]
- Mix the solids thoroughly by shaking the flask for about 30 minutes.^[1]
- Set up the apparatus for vacuum distillation.
- Heat the flask under vacuum for approximately 1 hour to distill the product.^[1]
- Collect the distillate, which contains 2-amino-5-chlorobenzonitrile.^[1] Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography if necessary.

Synthesis Workflow Diagram



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Caption: Workflow for the four-step synthesis of 2-amino-5-chlorobenzonitrile.

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